Sulfacombin

Description

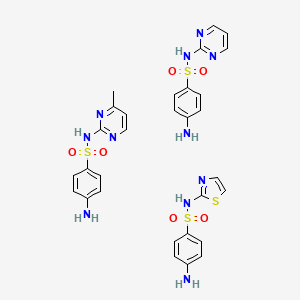

Sulfacombin is a sulfonamide-class compound primarily used in pharmaceutical and industrial applications. It is characterized by its sulfonamide functional group (-SO₂-NH₂), which confers antimicrobial properties. This compound has been studied extensively for its toxicity profile, with an oral LD50 of 3200 mg/kg in rats, indicating moderate acute toxicity . However, it is classified as a suspected carcinogen, necessitating cautious handling and regulatory oversight . Analytical methods such as thin-layer chromatography (TLC) with chloroform-methanol (100:10) or chloroform-water (100:1) solvents have been employed to detect this compound in commercial preparations at concentrations as low as 0.25 µg .

Properties

CAS No. |

58098-08-1 |

|---|---|

Molecular Formula |

C30H31N11O6S4 |

Molecular Weight |

769.9 g/mol |

IUPAC Name |

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H12N4O2S.C10H10N4O2S.C9H9N3O2S2/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h2-7H,12H2,1H3,(H,13,14,15);1-7H,11H2,(H,12,13,14);1-6H,10H2,(H,11,12) |

InChI Key |

VBMWVDNFZDYXQT-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 |

Synonyms |

trisulfon |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Toxicity and Properties of this compound and Analogues

Key Findings:

Toxicity: Sulfadiazine Silver Salt exhibits higher acute toxicity (LD50 = 735 mg/kg) compared to this compound (LD50 = 3200 mg/kg), likely due to its silver component, which enhances reactivity . Sulfabenzamide shows intermediate toxicity (LD50 = 1680 mg/kg) but lacks carcinogenic or teratogenic alerts .

Functional Differences: Sulfadiazine Silver Salt is used topically for wound care, leveraging silver’s antimicrobial properties, whereas this compound and Sulfabenzamide are systemic antimicrobials .

Analytical Methods: TLC with chloroform-methanol solvents effectively separates this compound from other sulfonamides, enabling precise identification in pharmaceutical mixtures .

Research and Regulatory Considerations

- Carcinogenicity Concerns: this compound’s suspected carcinogenicity contrasts with Sulfadiazine Silver Salt’s teratogenicity, highlighting divergent regulatory requirements for occupational exposure and disposal .

- Detection Limits : Advanced chromatographic techniques (e.g., TLC) ensure reliable quantification of this compound in formulations, critical for quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.